
2-Amino-2-(4-aminophenyl)acetic acid
Descripción general
Descripción
2-Amino-2-(4-aminophenyl)acetic acid, also known as para-aminocyclohexanecarboxylic acid (PACHA), is an amino acid derivative that has been extensively studied for its potential therapeutic applications. It is a non-proteinogenic amino acid, which means it is not found naturally in proteins. PACHA has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antioxidant properties.
Aplicaciones Científicas De Investigación
Enhanced Pseudocapacitance Performance
2-Amino-2-(4-aminophenyl)acetic acid derivatives have been explored for their potential in enhancing the electrochemical properties of poly ortho aminophenol (POAP). This research found that these derivatives, when used in the fabrication of POAP films, significantly increase the specific capacitance, making them promising candidates for supercapacitor applications (Kowsari et al., 2019).
Catalyst in Asymmetric Aldol Reactions
A study focused on the synthesis of a biphenyl-based axially chiral amino acid derived from 2-Amino-2-(4-aminophenyl)acetic acid. This derivative demonstrated high efficiency as a catalyst in direct asymmetric aldol reactions, providing a new approach for synthesizing aldol adducts with excellent enantioselectivity (Kano, Tokuda, & Maruoka, 2006).
Inhibition of Xanthine Oxidase
Research involving 2-Amino-2-(4-aminophenyl)acetic acid derivatives explored their application in the synthesis of compounds with potential antioxidant and enzyme inhibitory properties. Specifically, a study found that these derivatives can inhibit xanthine oxidase, an enzyme associated with hyperuricemia, indicating their potential therapeutic application (Ikram et al., 2015).
Development of Neuraminidase Inhibitors
A series of hydrophobic phenylacetic acid derivatives, synthesized from 2-Amino-2-(4-aminophenyl)acetic acid, showed potent inhibitory activity against influenza A virus neuraminidase. This study suggests that these compounds could be developed as antiviral agents, particularly in the context of influenza treatment (Lv & Shi, 2022).
Molecular Docking and Anticancer Activity
The derivatives of 2-Amino-2-(4-aminophenyl)acetic acid have been investigated for their potential in anticancer drug development. A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlighted its promising anticancer activity through in silico modeling studies targeting specific cancer receptors (Sharma et al., 2018).
Propiedades
IUPAC Name |
2-amino-2-(4-aminophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,9-10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOASNXLDNAKYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-aminophenyl)acetic acid | |
CAS RN |
75176-85-1 | |
| Record name | 75176-85-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





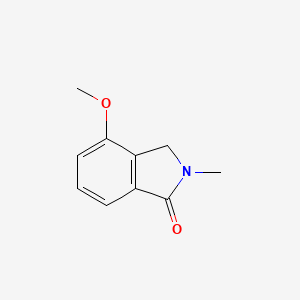




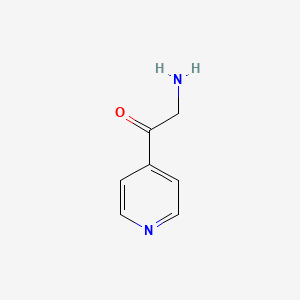

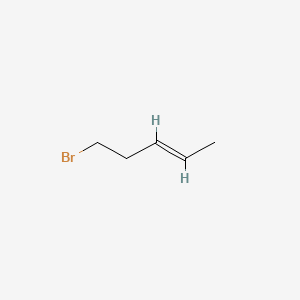
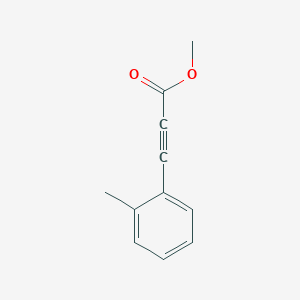

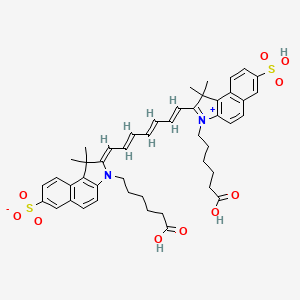
![1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine](/img/structure/B3282562.png)